1,2-Dibromo-1,1-dichloroethane
Overview
Description
1,2-Dibromo-1,1-dichloroethane is a chemical compound with the formula C2H2Br2Cl2. It is a dense colorless liquid with a faint, sweet odor . The molecular weight of this compound is 256.751 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 7 bonds, including 5 non-H bonds .Chemical Reactions Analysis
This compound can undergo certain chemical reactions. For instance, it can be used as a halogenating reagent for the one-pot conversion of sulfones to alkenes by Ramberg-Bäcklund rearrangement .Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 176.2±8.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.6±3.0 kJ/mol .Scientific Research Applications
Building Blocks in Chemical Synthesis
“1,2-Dibromo-1,1-dichloroethane” can be used as a building block in the synthesis of various other compounds. For example, it can be used in the production of "1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane" .
Production of Dichloroethane Derivatives
This compound can also be used in the production of various dichloroethane derivatives. For example, it can be used in the synthesis of “diethyl 2,2-dichloroethane-1,1-diyldicarbamate” and "1,1’- (2,2-dichloroethane-1,1-diyl)bis (3-methylurea)" .
Synthesis of Dibromo Compounds
“this compound” can be used in the synthesis of various dibromo compounds. For example, it can be used in the production of “1,1-DIBROMO-2,2-DIPHENYLETHYLENE” and "1,1-DIBROMO-2,2-DIETHYL-3,3-DIMETHYLCYCLOPROPANE" .
Production of Fluorophenyl Compounds
This compound can also be used in the production of fluorophenyl compounds. For example, it can be used in the synthesis of "1,1-BIS- (4-FLUOROPHENYL)-2,2-DICHLOROETHANE" .
Synthesis of Adamantane Derivatives
“this compound” can be used in the synthesis of adamantane derivatives. For example, it can be used in the production of "1- (2,2-DIBROMO-1,1-DIFLUORO-ETHYL)-3,5-DIFLUORO-ADAMANTANE" .
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Dibromo-1,1-dichloroethane is a halogenated hydrocarbon that has been used as a reoxidizing reagent . Its primary targets are lead residues, where it reacts to generate volatile lead bromides .
Mode of Action
The compound interacts with its targets by reacting with lead residues to form volatile lead bromides . This reaction helps prevent the fouling of engines with lead deposits .
Biochemical Pathways
It is known that the compound can be used as a reoxidizing reagent in the regioselective carbomagnesiation of terminal alkynes with alkyl grignard reagents . This suggests that it may play a role in the modification of organic compounds.
Result of Action
The primary result of this compound’s action is the formation of volatile lead bromides when it reacts with lead residues . This prevents the accumulation of lead deposits, thereby maintaining the efficiency and performance of engines .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all affect the compound’s reactivity and the outcome of its reactions . Furthermore, the compound’s stability may be affected by factors such as light, heat, and the presence of other chemicals.
properties
IUPAC Name |
1,2-dibromo-1,1-dichloroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2Cl2/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBYNHDEOSJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058790 | |
Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Molecular Weight |
256.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [HSDB] | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Boiling Point |
195 °C | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alcohol, ether, acetone, benzene | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.135 g/cu cm | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.9 [mmHg], 0.90 mm Hg at 25 °C | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
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Color/Form |
Faintly yellow, liquid, Clear pale yellow liquid | |
CAS RN |
75-81-0 | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=75-81-0 | |
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Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Record name | 1,2-dichloroethane | |
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Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Record name | 1,2-dibromo-1,1-dichloroethane | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
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Melting Point |
-26 °C | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the microwave and far-infrared absorption data tell us about the molecular behavior of 1,2-dibromo-1,1-dichloroethane in a liquid state?
A1: The research paper uses the absorption data to model the librational and relaxational motions of this compound molecules within the liquid. [] Essentially, this means the data helps understand how the molecule rotates and reorients itself within the liquid when exposed to microwave and far-infrared radiation. The researchers were able to fit the observed data to a model assuming a hexagonal symmetry for the potential energy landscape influencing these molecular motions. [] This suggests that the molecule experiences a certain degree of structured order within the liquid, influencing its rotational freedom.
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